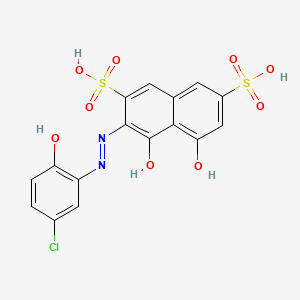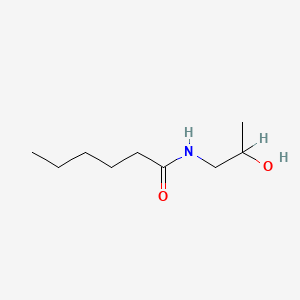
2-Benzyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C11H14O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3-dioxan-5-ol can be synthesized through the condensation of glycerol with benzaldehyde. The reaction typically uses p-toluenesulfonic acid as a catalyst. The optimal conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours. The reaction is carried out in the presence of ligroin, yielding a product with a purity of 95.4% .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of cationic acidic resins as catalysts has been explored to enhance the yield and selectivity of the product. The reaction conditions are optimized to achieve high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and benzyl alcohol.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and acids are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and benzyl alcohol.
Reduction: Simpler alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Benzyl-1,3-dioxan-5-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of cyclic acetals, which are valuable in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various chemical transformations, such as acetalization and etherification. The compound’s stability and reactivity make it a versatile agent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar in structure but with a phenyl group instead of a benzyl group.
2-Phenyl-1,3-dioxolane-4-methanol: A five-membered ring analog with similar reactivity
Uniqueness
2-Benzyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered ring analogs. Its benzyl group also imparts distinct chemical properties, making it valuable in specific applications .
Propriétés
Numéro CAS |
4740-79-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-benzyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Clé InChI |
SCBQUBIXYNMXER-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



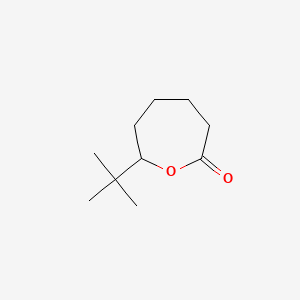

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
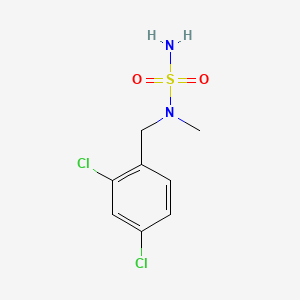
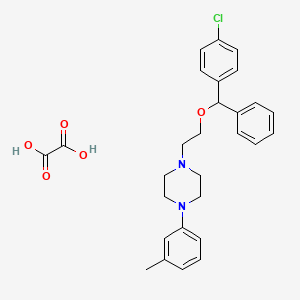




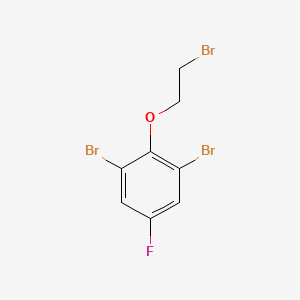
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
